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molecular formula C9H10BrNO4 B1646620 5-Bromo-6-(2-methoxy-ethoxy)-nicotinic acid

5-Bromo-6-(2-methoxy-ethoxy)-nicotinic acid

Cat. No. B1646620
M. Wt: 276.08 g/mol
InChI Key: WJVZUIDNRZPEKL-UHFFFAOYSA-N
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Patent
US07812028B2

Procedure details

A mixture of 325 mg (1.3 mmol) 5-bromo-6-chloro-nicotinic acid methyl ester, 233 mg (3.24 mmol) 2-methoxyethanol and 493 mg (3.24 mmol) DBU was heated under microwave radiation for 2 min to 180° C. 0.65 mL water and 0.49 mL 5N KOH aq. was added and the mixture was heated under microwave radiation for 2 min to 160° C. The mixture was acidified with 1N HCl aq. and extracted with ethyl acetate. After evaporation the residue was purified by preparative HPLC on reversed phase eluting with a gradient formed from acetonitrile/water/HCOOH. The combined product fractions were evaporated to yield 237 mg (66%) of the title compound as white solid. MS (ISP): 274 (M−H).
Quantity
325 mg
Type
reactant
Reaction Step One
Quantity
233 mg
Type
reactant
Reaction Step One
Name
Quantity
493 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.49 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.65 mL
Type
solvent
Reaction Step Three
Yield
66%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8]([Br:10])[C:7](Cl)=[N:6][CH:5]=1.[CH3:13][O:14][CH2:15][CH2:16][OH:17].C1CCN2C(=NCCC2)CC1.[OH-].[K+].Cl>O>[Br:10][C:8]1[C:7]([O:17][CH2:16][CH2:15][O:14][CH3:13])=[N:6][CH:5]=[C:4]([CH:9]=1)[C:3]([OH:2])=[O:12] |f:3.4|

Inputs

Step One
Name
Quantity
325 mg
Type
reactant
Smiles
COC(C1=CN=C(C(=C1)Br)Cl)=O
Name
Quantity
233 mg
Type
reactant
Smiles
COCCO
Name
Quantity
493 mg
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0.49 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0.65 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated under microwave radiation for 2 min to 180° C
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated under microwave radiation for 2 min to 160° C
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
After evaporation the residue
CUSTOM
Type
CUSTOM
Details
was purified by preparative HPLC on reversed phase
WASH
Type
WASH
Details
eluting with a gradient
CUSTOM
Type
CUSTOM
Details
formed from acetonitrile/water/HCOOH
CUSTOM
Type
CUSTOM
Details
The combined product fractions were evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC=C(C(=O)O)C1)OCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 237 mg
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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